Cervicarcin
Overview
Description
Cervicarcin is a potent antitumor antibiotic with the molecular formula C₁₉H₂₀O₉ and a molecular weight of 392.36 g/mol . It is known for its ability to inhibit the activity of specific kinases involved in cell proliferation, differentiation, and survival . This compound has shown effectiveness against various types of cancers, including cervical cancer, breast cancer, and lung cancer .
Preparation Methods
Cervicarcin is typically obtained from the culture filtrate of the bacterium Streptomyces ogaensis . The preparation involves submerged culture fermentation using a medium containing glucose, soluble starch, soybean meal, meat extract, dry yeast, sodium chloride, and potassium diphosphate . The fermentation is carried out at 28°C under agitation and aeration for 90 hours . The culture broth is then filtered, and the filtrate is extracted with ethyl acetate. The extract is concentrated, and the residue is purified using column chromatography to obtain this compound in crystalline form .
Chemical Reactions Analysis
Cervicarcin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized with potassium permanganate to produce 3-methoxyphthalic anhydride.
Substitution: This compound gives positive Fehling, Brady, and periodate tests, indicating the presence of reactive functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation and various acids and bases for stability testing . The major products formed from these reactions include 3-methoxyphthalic anhydride and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Cervicarcin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cervicarcin involves the inhibition of ghrelin-induced kinase activation, which leads to the suppression of tumor growth . This compound targets specific kinases involved in cell proliferation, differentiation, and survival, thereby inducing apoptosis in cancer cells and inhibiting tumor growth .
Comparison with Similar Compounds
Cervicarcin is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Methylthis compound: An oxidized derivative of this compound with similar antitumor properties.
Anthracyclines: A class of antitumor antibiotics with a different mechanism of action but similar therapeutic applications.
Isocoumarins: Compounds with structural similarities to this compound but different biological activities.
This compound stands out due to its specific inhibition of ghrelin-induced kinase activation and its effectiveness against a wide range of cancers .
Properties
IUPAC Name |
7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVMKCZHDIFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940167 | |
Record name | 1,3,4,5,10-Pentahydroxy-2-methyl-3-(3-methyloxirane-2-carbonyl)-1,2,3,4-tetrahydro-4a,9a-epoxyanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-14-4, 18700-78-2 | |
Record name | 4a,9a-Epoxyanthracen-9(10H)-one, 1,2,3,4-tetrahydro-1,3,4,5,10-pentahydroxy-3-[(3-methyloxiranyl)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3929-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cervicarcin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,5,10-Pentahydroxy-2-methyl-3-(3-methyloxirane-2-carbonyl)-1,2,3,4-tetrahydro-4a,9a-epoxyanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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